1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a carbonitrile group, and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- typically involves multiple steps, starting with the preparation of cyclohexene-1-carbonitrile. This can be achieved through the partial hydrogenation of benzene or the dehydration of cyclohexanol
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for hydrogenation and specialized equipment for handling fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing biochemical pathways. The nitrile and imino groups also play roles in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene-1-carbonitrile: A simpler analog without the amino and fluorine substitutions.
Cyclohexene-1-carboxylic acid: An oxidized form of the parent compound.
1-Cyclohexene-1-carboxaldehyde: Another related compound with an aldehyde group.
Uniqueness
1-Cyclohexene-1-carbonitrile, 2-amino-3,3,4,4,5,5-hexafluoro-6-imino- is unique due to its combination of a cyclohexene ring, multiple fluorine atoms, and the presence of both amino and imino groups
Eigenschaften
CAS-Nummer |
90408-50-7 |
---|---|
Molekularformel |
C7H3F6N3 |
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
2-amino-3,3,4,4,5,5-hexafluoro-6-iminocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H3F6N3/c8-5(9)3(15)2(1-14)4(16)6(10,11)7(5,12)13/h15H,16H2 |
InChI-Schlüssel |
SGMIIOCWNKHVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(C(C(C1=N)(F)F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.